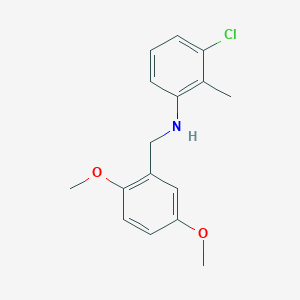
2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one, also known as XMD8-92, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a synthetic compound that belongs to the benzoxazine family and is structurally similar to the natural product hymenialdisine.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one involves the inhibition of kinase activity by binding to the ATP-binding pocket of the enzyme. This results in the disruption of downstream signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one is its high selectivity for its target kinases, which reduces off-target effects and toxicity. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the study of 2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of 2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one in combination with other drugs or therapies could also be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one involves several steps, starting from commercially available starting materials. The key step in the synthesis is the reaction of 4-bromoaniline with 2-chloro-4,5-dimethoxybenzaldehyde to form the intermediate Schiff base, which is then cyclized to form the benzoxazine ring. The final compound is obtained by deprotection of the methoxy groups using boron tribromide.
Scientific Research Applications
2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. It has been shown to inhibit the activity of several kinases, including CDKs, GSK-3β, and CK1, which are involved in cell cycle regulation, apoptosis, and inflammation.
properties
IUPAC Name |
2-(4-bromophenyl)-7-chloro-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2/c15-9-3-1-8(2-4-9)13-17-12-7-10(16)5-6-11(12)14(18)19-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVECLOOHLQPJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355099 |
Source


|
| Record name | STK004118 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one | |
CAS RN |
5793-19-1 |
Source


|
| Record name | STK004118 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-phenylcyclohexyl)carbonyl]morpholine](/img/structure/B5713556.png)

![3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5713563.png)

![N-(4-isopropylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5713573.png)
![1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5713575.png)
![4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5713580.png)

![N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5713610.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5713619.png)

![2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5713630.png)